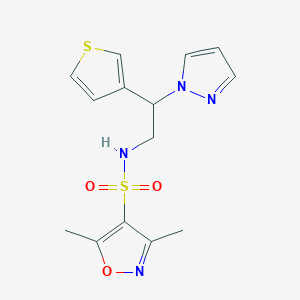![molecular formula C19H20N6O4S B3001972 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171845-49-0](/img/structure/B3001972.png)
4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been the subject of research due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazolo[3,4-d]pyrimidines has been synthesized and evaluated for various biological activities, including antihypertensive and antiviral effects.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the cyclization of precursor compounds. For instance, derivatives of 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole undergo cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. This process can be facilitated by the action of dimethylformamide dimethylacetal or hydrogen sulphide, followed by treatment with triethylamine . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on this bicyclic system, such as the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine, are crucial for the biological activity of these compounds . The specific substituents on the compound , such as the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group and the 1H-pyrazol-1-yl group, would likely influence its molecular interactions and biological effects.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidines can involve interactions with various biological targets. The antiviral activity of these compounds, for example, is attributed to their ability to inhibit enterovirus replication. The specific interactions and reactions of the compound with biological systems would depend on its precise chemical structure and the presence of functional groups that can interact with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on their substitution patterns. For instance, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The antiviral pyrazolo[3,4-d]pyrimidines with a thiophene substituent exhibited high activity against coxsackievirus and moderate activity against enterovirus, with no apparent cytotoxic effect toward RD cell lines, indicating a favorable selectivity profile . The specific properties of the compound would need to be determined experimentally.
Propiedades
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-2-3-16-17(12-15)29-11-10-28-16)24-8-6-23(7-9-24)18-13-19(21-14-20-18)25-5-1-4-22-25/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCIWEYJCKSQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)
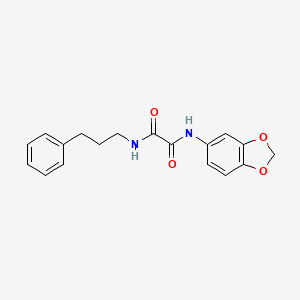
![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)
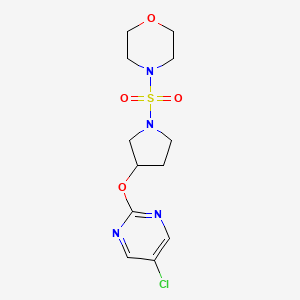
![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)

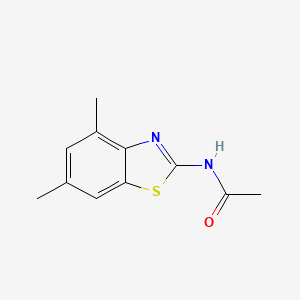

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
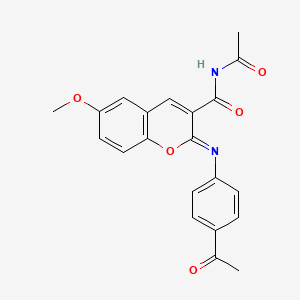
![3-[5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one](/img/structure/B3001911.png)
